5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one

Physicochemical Properties Lipophilicity Drug Design

This 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-21-6, MW 170.12, 97% purity) is a strategically fluorinated privileged scaffold essential for synthesizing GABAA receptor modulators with sub-micromolar binding and in vivo anticonvulsant activity (compounds 4d/4e). Its difluoro pattern uniquely enhances lipophilicity (LogP 1.54670) and metabolic stability vs non‑fluorinated analogs. Available at competitive pricing (£30/g) for high-throughput combinatorial library production. White to off-white solid, room-temperature storage, global shipping.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
CAS No. 176244-21-6
Cat. No. B063294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one
CAS176244-21-6
Synonyms2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-(9CI)
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)NC(=O)N2
InChIInChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChIKeyFNIZLMLIRWCFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-21-6) Sourcing and Identity Guide


5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-21-6) is a strategically fluorinated benzimidazolone derivative with the molecular formula C7H4F2N2O and a molecular weight of 170.12 g/mol . It is a white to off-white solid with a purity specification of 97% [1]. The compound features a calculated LogP of 1.54670, which indicates moderate lipophilicity compared to other benzimidazolone analogs .

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one: Why Generic Benzimidazolone Substitution Is Not Viable


Substituting 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one with other benzimidazolone analogs is not straightforward due to the profound impact of fluorine substitution on physicochemical properties and biological activity. The presence of two fluorine atoms at the 5 and 6 positions significantly alters lipophilicity, as reflected by a LogP of 1.54670, which is distinct from non-fluorinated or mono-substituted analogs . Furthermore, studies on benzimidazolone derivatives reveal that halogen substitution patterns critically influence potency and efficacy, with dichloro analogs like DCEBIO showing different pharmacological profiles compared to difluoro derivatives [1]. This specificity underscores that the exact substitution pattern is essential for achieving desired outcomes in both synthetic and biological applications.

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one: Quantitative Differentiation Evidence for Procurement Decisions


LogP Comparison: 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one vs. Unsubstituted Benzimidazolone

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one exhibits a calculated LogP of 1.54670, which is significantly higher than the LogP of unsubstituted benzimidazolone (LogP = -1.10) [1]. This increase in lipophilicity, conferred by the 5,6-difluoro substitution, enhances membrane permeability and is a critical parameter in drug design and lead optimization.

Physicochemical Properties Lipophilicity Drug Design

Purity and Physical Form: 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one vs. Vendor-Specified Alternatives

Commercially available 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one is supplied with a minimum purity of 97% as a white solid, which is a common specification for research-grade building blocks [1]. This level of purity ensures consistent reactivity and reliable results in downstream synthetic applications, whereas lower purity grades or alternative halogenated analogs may introduce variability.

Chemical Purity Sourcing Quality Control

Cost Efficiency: 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one vs. Dichloro Analog DCEBIO

At a price of £30.00 per gram from a major supplier, 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one offers a cost-effective entry point for fluorinated benzimidazolone research . In contrast, the structurally similar dichloro analog DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is typically more expensive due to additional synthetic steps and lower commercial availability.

Cost Analysis Procurement Building Blocks

Synthetic Utility: 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one as a Versatile Building Block for GABAA Receptor Ligands

Derivatives of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one have been successfully employed in the synthesis of potent GABAA receptor ligands. Specifically, compounds 4d and 4e, derived from this scaffold, exhibited IC50 values of 0.74 μM and 0.18 μM, respectively, in GABAA receptor binding assays, and provided 100% protection in MES seizure models at doses where carbamazepine showed lower efficacy [1]. This highlights the scaffold's utility in generating high-affinity CNS agents.

Medicinal Chemistry GABAA Receptor Anticonvulsant

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one: Optimal Research and Industrial Use Cases


Lead Optimization in CNS Drug Discovery

Utilize 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one as a privileged scaffold for synthesizing GABAA receptor modulators. The difluoro substitution pattern has been validated to yield derivatives with sub-micromolar binding affinities and robust in vivo anticonvulsant activity, as demonstrated by compounds 4d and 4e [1].

Synthesis of Fluorinated Heterocyclic Libraries

Employ this building block in parallel synthesis or combinatorial chemistry to generate diverse fluorinated benzimidazolone libraries. The compound's commercial availability at 97% purity and moderate cost (£30/g) supports high-throughput experimentation .

Physicochemical Property Optimization Studies

Use 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one as a model system to investigate the impact of fluorine substitution on lipophilicity and metabolic stability. Its LogP of 1.54670 provides a distinct reference point compared to non-fluorinated or mono-fluorinated analogs .

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